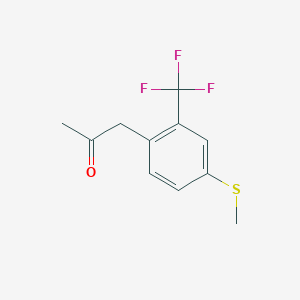

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is a ketonic compound featuring a phenyl ring substituted with a methylthio (-SMe) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position, linked to a propan-2-one moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science contexts. Notably, derivatives of propan-2-one are often intermediates in drug synthesis, such as fenfluramine , or metabolites of psychoactive substances like 4-MTA (4-methylthioamphetamine) .

Propriétés

Formule moléculaire |

C11H11F3OS |

|---|---|

Poids moléculaire |

248.27 g/mol |

Nom IUPAC |

1-[4-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS/c1-7(15)5-8-3-4-9(16-2)6-10(8)11(12,13)14/h3-4,6H,5H2,1-2H3 |

Clé InChI |

FUERFZGOZWNSDX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=C(C=C(C=C1)SC)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids or bases, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Trifluoromethyl Substitution

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Trifluoromethyl group at the 3-position ; lacks methylthio substituent.

- Role : Intermediate in fenfluramine synthesis via reductive amination .

1-(4-(Trifluoromethyl)phenyl)propan-2-one Derivatives

- Example : 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one .

- Structure : Incorporates a sulfoxonium ylide (-S(O)(Me)₂) and 4-CF₃ .

- Synthesis : Palladium-catalyzed coupling achieves 86% yield .

- Impact : The sulfoxonium group enhances electrophilicity at the carbonyl, enabling diverse reactivity (e.g., cycloadditions), unlike the methylthio group in the target compound.

Substituent Variants: Functional Group Effects

1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

- Structure : Difluoromethoxy (-OCF₂H) at 4-position instead of methylthio .

- Properties :

- Molecular Formula: C₁₁H₉F₅O₂.

- Boiling Point: 249.3±40.0°C (predicted).

- Density: 1.310 g/cm³.

- Comparison : The -OCF₂H group increases polarity and metabolic stability compared to -SMe , which is more lipophilic and prone to oxidation .

1-[4-(Methylthio)phenyl]propan-2-one

Bioactive Analogues: Pharmacological Potential

Benzimidazole-Thiazole Hybrids with Propan-2-one

- Example: 1-((4-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one .

- Activity : COX-2 inhibitor with IC₅₀ = 0.045–0.075 μM, comparable to celecoxib (IC₅₀ = 0.045 μM) .

- Comparison : The methylthio group in this hybrid enhances binding affinity to COX-2, suggesting that the 4-SMe in the target compound may similarly influence bioactivity.

α,β-Unsaturated Ketones

- Example : 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one .

- Structure: α,β-unsaturated ketone (propenone) with aryl substituents.

- Reactivity : Undergoes Michael additions or halogenation (e.g., bromination to 2-bromo derivatives) .

- Contrast : The saturated propan-2-one in the target compound lacks conjugation, reducing electrophilicity but improving stability.

Data Table: Key Properties of Analogues

Activité Biologique

1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1805751-63-6, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, particularly in the context of cancer research, and presents relevant data, case studies, and research findings.

- Molecular Formula : C11H11F3OS

- Molecular Weight : 280.33 g/mol

- CAS Number : 1805751-63-6

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the field of oncology. The following sections detail the specific activities associated with 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one and related compounds.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds structurally related to 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one. For instance, compounds with similar substituents have shown promising results against various cancer cell lines:

Table 1: Antiproliferative Activity in MCF-7 Breast Cancer Cells

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CA-4 | 3.9 | Tubulin polymerization inhibition |

| Compound A (similar structure) | 10 - 33 | Tubulin destabilization |

| Compound B (similar structure) | 23 - 33 | Apoptosis induction |

The data indicates that these compounds can effectively inhibit cell proliferation in the MCF-7 breast cancer cell line, with IC50 values comparable to established chemotherapeutic agents like Combretastatin A-4 (CA-4) .

The mechanism through which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. For example, flow cytometry studies demonstrated that certain derivatives induced G2/M phase arrest in MCF-7 cells, confirming their potential as antitumor agents .

Case Studies

In a notable case study involving a series of synthesized compounds similar to 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one, researchers observed significant cytotoxic effects on various cancer cell lines. The study focused on evaluating the structure-activity relationship (SAR), revealing that specific substitutions on the phenyl ring enhanced biological activity.

Key Findings:

- Compound Variability : Variants with electron-donating groups showed enhanced potency.

- Apoptotic Pathways : Compounds triggered apoptotic pathways through caspase activation and mitochondrial dysfunction.

These findings suggest that modifications to the compound's structure can significantly influence its biological efficacy.

Safety and Toxicity

While exploring the biological activity of this compound, safety considerations are paramount. Toxicological assessments indicate that while certain derivatives exhibit potent biological activity, they may also pose risks if not handled properly. Material Safety Data Sheets (MSDS) for these compounds highlight necessary precautions for laboratory handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.